6(5H)-Phenanthridinone, 2-bromo-

Vue d'ensemble

Description

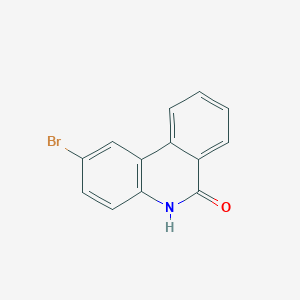

6(5H)-Phenanthridinone, 2-bromo-, also known as 6(5H)-Phenanthridinone, 2-bromo-, is a useful research compound. Its molecular formula is C13H8BrNO and its molecular weight is 274.11 g/mol. The purity is usually 95%.

The exact mass of the compound 6(5H)-Phenanthridinone, 2-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112910. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6(5H)-Phenanthridinone, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6(5H)-Phenanthridinone, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s suggested that similar compounds interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to their diverse biological activities .

Result of Action

Related compounds have been shown to have a wide range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Activité Biologique

6(5H)-Phenanthridinone, 2-bromo- is a brominated derivative of phenanthridinone, a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 6(5H)-Phenanthridinone, 2-bromo-, focusing on its potential as an anti-cancer agent, immunosuppressive properties, and its role in modulating various biological pathways.

Chemical Structure

The molecular formula of 6(5H)-Phenanthridinone, 2-bromo- is C₁₃H₈BrNO, with a molecular weight of 274.11 g/mol. Its structure features a tricyclic framework with a carbonyl group (C=O) at position 6 and a bromine atom at position 2. This configuration is crucial for its biological activity, particularly in enzyme inhibition and receptor modulation.

1. PARP Inhibition

Research indicates that phenanthridinones, including 6(5H)-Phenanthridinone, 2-bromo-, inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapy as it can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage . The specific impact of the bromine substitution on PARP inhibition remains to be fully elucidated.

2. Immunosuppressive Properties

Studies have shown that derivatives of phenanthridinone exhibit immunosuppressive properties, suggesting that 6(5H)-Phenanthridinone, 2-bromo- could play a role in modulating immune responses. This characteristic may have implications for autoimmune diseases and transplant rejection scenarios.

3. Progesterone Receptor Antagonism

Recent investigations have identified phenanthridinone derivatives as potential progesterone receptor (PR) antagonists. Compounds structurally related to 6(5H)-Phenanthridinone exhibit selective PR antagonistic activity, which can be beneficial in treating hormone-dependent cancers . The structure-activity relationship (SAR) studies indicate that modifications to the phenanthridinone scaffold can enhance this antagonistic effect.

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| PARP Inhibition | DNA repair enzyme | |

| Immunosuppression | Modulation of immune response | |

| PR Antagonism | Hormonal pathway modulation |

Notable Research Findings

- A study highlighted the efficacy of phenanthridinone derivatives in inhibiting PR activity with IC₅₀ values as low as 0.01 μM for some compounds . This suggests that structural modifications could yield potent therapeutic agents against hormone-sensitive cancers.

- Another investigation into the immunosuppressive effects demonstrated that these compounds could alter cytokine production profiles in immune cells, indicating potential applications in transplant medicine.

Applications De Recherche Scientifique

Anti-Cancer Potential

Research indicates that 6(5H)-Phenanthridinone, 2-bromo- exhibits promising anti-cancer properties through its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for DNA repair mechanisms, and their inhibition can lead to increased cancer cell death, particularly in hormone-dependent cancers such as breast cancer.

Case Study: PARP Inhibition

A study demonstrated that derivatives of phenanthridinones could selectively inhibit PARP activity, suggesting a pathway for developing targeted cancer therapies. The bromine substitution at the 2-position may enhance the compound's selectivity and potency against cancer cells.

Immunomodulatory Effects

Preliminary findings suggest that 6(5H)-Phenanthridinone, 2-bromo- may possess immunosuppressive properties. This suggests potential applications in modulating immune responses, which could be beneficial in autoimmune diseases or organ transplantation scenarios.

Synthetic Methodologies

The synthesis of 6(5H)-Phenanthridinone, 2-bromo- has been achieved through various methods, showcasing its versatility in organic chemistry.

Palladium-Catalyzed Reactions

One common approach involves palladium-catalyzed reactions that facilitate the construction of the phenanthridinone skeleton from simpler precursors. This method allows for high yields and the incorporation of various functional groups, enhancing the compound's applicability .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for producing phenanthridinones efficiently. This technique promotes rapid cyclization reactions under mild conditions, yielding high purity products .

Comparative Analysis of Related Compounds

To understand the unique properties of 6(5H)-Phenanthridinone, 2-bromo-, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6(5H)-Phenanthridinone | No bromine substitution | Base structure without halogenation |

| Phenanthridin-6-one | Lacks halogen substituents | Serves as a parent compound for further derivatization |

| 4-Bromo-6(5H)-phenanthridinone | Bromine at position 4 | Different reactivity profile due to bromine placement |

| N-Methyl-6(5H)-phenanthridinone | Methyl group instead of bromine | Altered solubility and biological activity |

The specific bromine substitution at the second position in 6(5H)-Phenanthridinone, 2-bromo- influences both its reactivity and biological activity compared to these similar compounds.

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 2 facilitates transition-metal-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives.

Conditions : Pd(OAc)₂ (2–5 mol%), PPh₃ (4–10 mol%), K₂CO₃ (2 equiv), DMF, 80–120°C. Yields: 70–95% .

Example:

-

Buchwald-Hartwig Amination :

Substitutes bromine with amines to form N-aryl derivatives.

Conditions : Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), NaOtBu (2 equiv), toluene, 100°C .

Table 1: Representative Cross-Coupling Reactions

Intramolecular C–H Functionalization

The bromine atom directs regioselective C–H activation, enabling cyclization to fused polycycles.

Key Pathways:

-

Palladium-Mediated Cyclization :

Forms dibenzofuran or carbazole analogs via intramolecular C–H arylation.

Conditions : Pd nanoparticles (Pd-PVP), K₂CO₃, DMF, 120°C, 12 h. Yields: 68–89% . -

Radical Cyclization :

K₂CO₃ promotes radical intermediates under microwave irradiation, forming quinolinones or chromenes .

Functional Group Compatibility and Tolerance

The bromine substituent remains stable under diverse reaction conditions, allowing sequential functionalization:

Observed Tolerances:

-

Electron-donating groups (–OMe, –Me) and electron-withdrawing groups (–CF₃, –CN) on the aromatic ring .

-

Compatibility with Pd, Cu, and Rh catalysts in one-pot syntheses .

Table 2: Functional Group Effects on Reaction Efficiency

| Substituent (Position) | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| –OMe (para) | Suzuki-Miyaura | 88 | Enhanced electron density |

| –CF₃ (meta) | Buchwald-Hartwig | 76 | Moderate steric hindrance |

| –CN (ortho) | Intramolecular Arylation | 82 | No side product formation |

Mechanistic Insights

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate critical for cross-coupling .

-

Reductive Elimination : Restores Pd⁰ while forming new C–C bonds in cyclization reactions .

-

Radical Pathways : K₂CO₃ generates bromide anions, initiating single-electron transfer (SET) processes under microwave conditions .

Propriétés

IUPAC Name |

2-bromo-5H-phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSCRAZKRSYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181787 | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27353-48-6 | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027353486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27353-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6(5h)-phenanthridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.